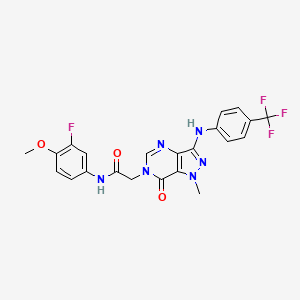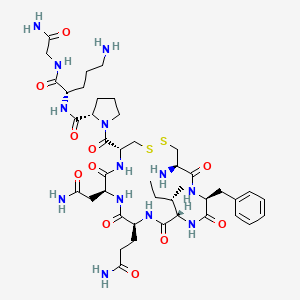
(Phe2,Orn8)-oxytocin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Phe2,Orn8)-oxytocin is a synthetic analog of oxytocin, a peptide hormone and neuropeptide. It is a selective V1 vasopressin agonist, which means it specifically targets the V1 vasopressin receptors. This compound is known for inducing sustained contractility in the rabbit epididymis with an EC50 value of 280 nM .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Phe2,Orn8)-oxytocin involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The sequence of amino acids in this compound is Cys-Phe-Ile-Gln-Asn-Cys-Pro-Orn-Gly-NH2, with a disulfide bridge between the cysteine residues at positions 1 and 6 . The synthesis typically involves the following steps:
Coupling: Sequential addition of protected amino acids to a solid resin.
Deprotection: Removal of protecting groups from the amino acids.
Cleavage: Release of the peptide from the resin.
Oxidation: Formation of the disulfide bridge between cysteine residues.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers, which can handle the repetitive nature of SPPS efficiently. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(Phe2,Orn8)-oxytocin can undergo various chemical reactions, including:
Oxidation: Formation of disulfide bridges.
Reduction: Breaking of disulfide bridges.
Substitution: Replacement of specific amino acids in the peptide sequence.
Common Reagents and Conditions
Oxidation: Typically performed using iodine or air oxidation.
Reduction: Achieved using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Involves the use of protected amino acids and coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).
Major Products Formed
The major products formed from these reactions include various analogs of this compound with different amino acid substitutions, which can alter the biological activity of the peptide .
Wissenschaftliche Forschungsanwendungen
(Phe2,Orn8)-oxytocin has several scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and modifications.
Biology: Investigated for its role in modulating vasopressin receptors and its effects on cellular processes.
Medicine: Explored as a potential therapeutic agent for conditions involving vasopressin receptors, such as certain cardiovascular diseases.
Industry: Utilized in the development of peptide-based drugs and as a reference standard in analytical methods
Wirkmechanismus
(Phe2,Orn8)-oxytocin exerts its effects by binding to V1 vasopressin receptors, which are G-protein-coupled receptors. Upon binding, it induces a conformational change in the receptor, leading to the activation of intracellular signaling pathways. This activation results in the release of secondary messengers like inositol triphosphate (IP3) and diacylglycerol (DAG), which ultimately cause an increase in intracellular calcium levels and subsequent muscle contraction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxytocin: The natural hormone with similar structure but different receptor selectivity.
Vasopressin: Another peptide hormone with broader receptor activity, including V1 and V2 receptors.
Desmopressin: A synthetic analog of vasopressin with selective V2 receptor activity.
Uniqueness
(Phe2,Orn8)-oxytocin is unique due to its selective agonism for V1 vasopressin receptors, which makes it a valuable tool for studying V1 receptor-mediated processes without the confounding effects of V2 receptor activation .
Eigenschaften
Molekularformel |
C42H65N13O11S2 |
|---|---|
Molekulargewicht |
992.2 g/mol |
IUPAC-Name |
(2S)-N-[(2S)-5-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-16-benzyl-13-[(2S)-butan-2-yl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C42H65N13O11S2/c1-3-22(2)34-41(65)50-26(13-14-31(45)56)37(61)52-28(18-32(46)57)38(62)53-29(21-68-67-20-24(44)35(59)51-27(39(63)54-34)17-23-9-5-4-6-10-23)42(66)55-16-8-12-30(55)40(64)49-25(11-7-15-43)36(60)48-19-33(47)58/h4-6,9-10,22,24-30,34H,3,7-8,11-21,43-44H2,1-2H3,(H2,45,56)(H2,46,57)(H2,47,58)(H,48,60)(H,49,64)(H,50,65)(H,51,59)(H,52,61)(H,53,62)(H,54,63)/t22-,24-,25-,26-,27-,28-,29-,30-,34-/m0/s1 |
InChI-Schlüssel |
DHMCDFJJCGVQSC-OVCMMVBBSA-N |
Isomerische SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=CC=C2)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCN)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
Kanonische SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)N)C(=O)N3CCCC3C(=O)NC(CCCN)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


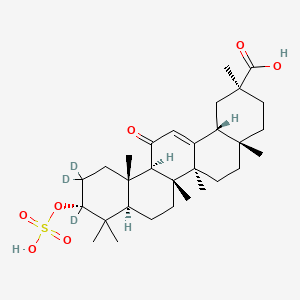

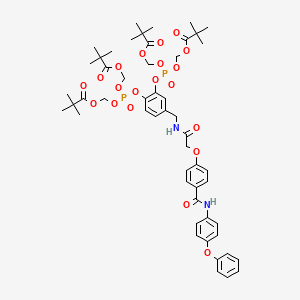
![(2R,3S,5R)-2-(6-aminopurin-9-yl)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolane-3,4-diol](/img/structure/B12403207.png)
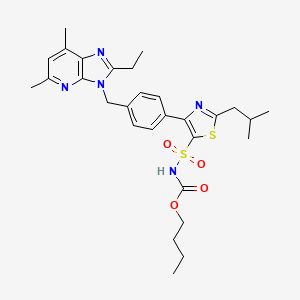

![3',6'-Dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carbohydrazide](/img/structure/B12403239.png)
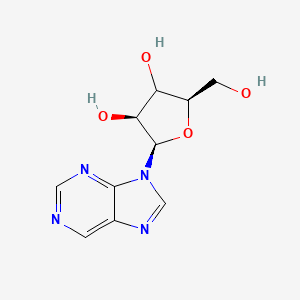
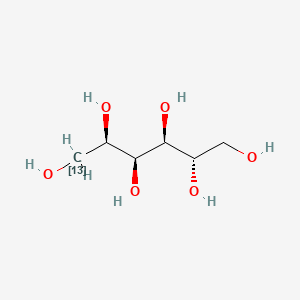
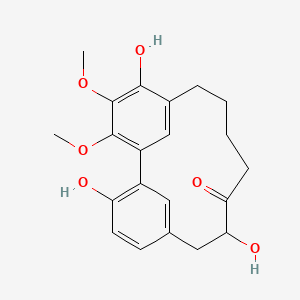


![[[[4-[(E)-4-[[(2S)-1-[(2S)-2-(3,4-dihydro-1H-isoquinoline-2-carbonyl)pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-4-oxobut-2-en-2-yl]phenyl]-difluoromethyl]-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate](/img/structure/B12403268.png)
